Enhanced Hydrogen Bond Acceptor Capacity vs. the 4-Thiol Analog
The target compound possesses a superior hydrogen bond acceptor (HBA) count compared to its closest commercial analog, 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol. The pyridin-3-ylmethylthio group introduces two additional nitrogen atoms, increasing the total HBA count. This difference is critical for establishing key interactions with biological targets, such as kinase hinge regions, and can significantly improve aqueous solubility, a crucial parameter for early-stage drug discovery assays [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 6 |
| Comparator Or Baseline | 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol: HBA Count = 4 (estimated based on structure). |
| Quantified Difference | +2 HBAs |
| Conditions | Computed by PubChem (release 2025.09.15) [1]. Comparator value is estimated from its chemical structure. |
Why This Matters
For a procurement scientist, a higher HBA count provides a greater potential for target engagement and improved solubility, making this compound a more attractive starting point for hit-to-lead campaigns compared to the simpler thiol analog.
- [1] PubChem Compound Summary for CID 16858155, 2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
